4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride
Descripción
Structural Characterization
Molecular Geometry and Conformational Analysis
The molecular structure of 4-(4-phenylpiperazin-1-yl)butan-1-amine hydrochloride incorporates a piperazine ring substituted with a phenyl group at the 4-position and a butanamine chain at the 1-position. The hydrochloride salt introduces a protonated amine group, enhancing ionic interactions.
The piperazine ring adopts a chair conformation , a common feature in six-membered saturated heterocycles. In related crystal structures, the protonated piperazine ring demonstrates puckering parameters such as QT (Cremer-Pople puckering amplitude), θ (phase angle), and φ (pucker angle). For example, in structurally analogous compounds, these values range between QT = 0.548–0.561 Å, θ = 9.38–175.89°, and φ = 15–346°. The phenyl substituent on the piperazine ring typically occupies an equatorial position to minimize steric strain, while the butanamine side chain exhibits flexibility due to single-bond rotations.
Table 1: Puckering Parameters for Piperazine Rings in Related Structures
| Compound | QT (Å) | θ (°) | φ (°) | Source |
|---|---|---|---|---|
| I | 0.553 | 175.0 | 15 | |
| II | 0.561 | 175.89 | 346 | |
| III | 0.548 | 9.38 | 167.9 |
The butanamine chain’s terminal amine forms a primary amine group, which is protonated in the hydrochloride salt, creating a charged center for ionic interactions.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
1H NMR and 13C NMR spectra provide critical insights into the compound’s electronic environment and molecular structure:
1H NMR :
- Piperazine protons : Broad signals around δ 2.4–3.5 ppm (8H), corresponding to the two sets of equivalent protons on the piperazine ring.
- Butanamine chain : Peaks at δ 1.5–2.5 ppm (4H) for the methylene groups and δ 2.4–2.6 ppm (2H) for the terminal methylene adjacent to the amine.
- Aromatic protons : Signals in the δ 6.5–7.5 ppm range (5H) for the phenyl ring.
13C NMR :
Infrared Spectroscopy (IR)
Key IR bands include:
- N–H stretching (primary amine): Broad peaks at 3300–3500 cm⁻¹.
- C–N stretching : Peaks at 1100–1250 cm⁻¹.
- Aromatic C–H stretching : Peaks at 3000–3100 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound’s UV spectrum is dominated by π→π* transitions in the aromatic system. While direct data is unavailable, structurally related piperazine derivatives exhibit absorption bands in the 200–300 nm range due to conjugation in the phenyl ring and piperazine system.
X-ray Crystallographic Studies
Crystallographic data for this compound remains limited, but insights can be drawn from analogous structures:
Packing Motifs :
Unit Cell Parameters :
Conformational Rigidity :
Computational Modeling of Molecular Structure
Computational methods complement experimental data by predicting electronic and spatial properties:
Collision Cross-Section (CCS) :
Molecular Orbital Analysis :
- Density Functional Theory (DFT) calculations could predict HOMO-LUMO gaps and electron density distribution, though specific data is not reported here.
Docking Studies :
- While not directly applicable, related piperazine derivatives are modeled for receptor binding (e.g., dopamine D3 receptors), highlighting the role of the butanamine chain in ligand-receptor interactions.
Propiedades
IUPAC Name |
4-(4-phenylpiperazin-1-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.ClH/c15-8-4-5-9-16-10-12-17(13-11-16)14-6-2-1-3-7-14;/h1-3,6-7H,4-5,8-13,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCPIQJSWGSXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-84-0 | |
| Record name | 1-Piperazinebutanamine, 4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-phenylpiperazin-1-yl)butan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride, also known as a derivative of piperazine, has attracted attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various biologically active agents and has been studied for its effects on different biological targets, particularly in cancer therapy and neuropharmacology.
- Molecular Formula : C14H23N3- HCl
- Molecular Weight : 269.81 g/mol
The biological activity of this compound is primarily associated with its interaction with various receptors in the central nervous system and its potential as an anticancer agent. Its mechanism involves modulation of neurotransmitter systems and inhibition of specific cancer cell proliferation pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. This receptor is crucial in angiogenesis, which is vital for tumor growth and metastasis.
Case Studies
-
VEGFR-2 Inhibition :
- A study synthesized several derivatives related to this compound, evaluating their anticancer properties against HepG2, HCT116, and MCF-7 cell lines. The most potent derivative showed an IC50 value of 0.14 µM against VEGFR-2, indicating strong inhibitory activity compared to standard treatments like sorafenib .
- Cytotoxicity Evaluation :
Neuropharmacological Effects
The compound also shows promise in neuropharmacology, particularly concerning its interactions with serotonin receptors. Its structural similarity to other piperazine derivatives suggests it may act as a selective serotonin reuptake inhibitor (SSRI), affecting mood regulation and anxiety levels.
Data Summary Table
| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| VEGFR-2 Inhibition | HepG2 | 13.67 | Angiogenesis inhibition |
| VEGFR-2 Inhibition | HCT116 | 5.48 | Angiogenesis inhibition |
| VEGFR-2 Inhibition | MCF-7 | 7.34 | Angiogenesis inhibition |
| Cytotoxicity | Various | Ranges from 0.14 to 13.67 | Cell proliferation inhibition |
Aplicaciones Científicas De Investigación
Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including 4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride, can exhibit antidepressant-like effects. These effects are attributed to their interaction with serotonin and dopamine receptors. Studies have shown that compounds in this class can enhance serotonin levels, which is crucial for mood regulation.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions like Alzheimer’s disease and other neurodegenerative disorders .
Behavioral Studies
In behavioral studies involving animal models, the administration of this compound has been linked to alterations in anxiety and depression-related behaviors. It has been used to assess the efficacy of new antidepressant therapies and to understand the underlying mechanisms of mood disorders .
Synthesis of Functional Materials
The compound's unique structure allows it to be utilized in the synthesis of mesoporous materials. These materials are important in catalysis and drug delivery systems. The incorporation of piperazine derivatives can enhance the stability and functionality of these materials .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal evaluated the antidepressant effects of various piperazine derivatives, including this compound. The findings demonstrated significant reductions in depressive-like behaviors in treated subjects compared to controls.
Case Study 2: Neuroprotection in Alzheimer's Models
In a model of Alzheimer's disease, this compound was shown to reduce markers of oxidative stress and improve cognitive function. Researchers reported that treatment with the compound led to a significant decrease in amyloid-beta plaques, a hallmark of Alzheimer's pathology.
Comparación Con Compuestos Similares
4-(4-Nitrophenyl)butan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₄N₂O₂·HCl
- Key Features: The nitro group (-NO₂) on the phenyl ring is electron-withdrawing, which may enhance stability but reduce bioavailability compared to the parent compound’s phenyl group.
- SMILES : C1=CC(=CC=C1CCCCN)N+[O-] .
4-(4-Chlorophenoxy)butan-1-amine Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO·HCl
- Key Features: A phenoxy linker replaces the piperazine ring, introducing a chlorine atom. This substitution likely alters solubility and receptor affinity due to increased hydrophobicity .
4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide
- Synthesis Yield : 76% (higher than the parent compound’s derivatives) .
- Key Features : Incorporates a sulfonamide group and a chlorophenyl-piperazine moiety, which may enhance binding to serotonin receptors but reduce metabolic stability .
Piperazine Derivatives with Varied Side Chains
4-Methylpiperazin-1-amine Dihydrochloride
4-(2-Methoxyphenyl)piperazin-1-ylbutan-1-amine
- SMILES : COC1=CC=CC=C1N2CCN(CCCCN)CC2
- Key Features : The methoxy group (-OCH₃) is electron-donating, which could enhance binding to dopamine receptors but reduce metabolic resistance to oxidative enzymes .
Functional Group Variations
N-Benzyl-4-(4-(7-Phenoxyheptyl)piperazin-1-yl)butan-1-amine
2-(4-Chloro-3-Nitrophenyl)ethan-1-amine Hydrochloride
- Molecular Weight : 237.09 g/mol (lower than the parent compound’s 282.8 g/mol) .
- Key Features : The chloro-nitro aromatic system may confer antimicrobial activity but increase toxicity risks .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Table 2: Functional Group Impact on Bioactivity
Métodos De Preparación
Piperazine Intermediate Synthesis
A foundational step is synthesizing the phenylpiperazine moiety. A representative method involves the reaction of substituted anilines with haloalkylamines under basic conditions in polar aprotic solvents such as dimethylformamide (DMF) or toluene.
| Step | Reagents & Conditions | Outcome | Yield | Notes |
|---|---|---|---|---|
| 1 | N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline + p-methoxyaniline, NaOH, DMF, 100 °C, 24 h | Formation of 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl)piperazine | 87% | Recrystallization from 1,4-dioxane; mp ~195 °C |
| 2 | Similar reaction in toluene at reflux, NaOH | Same intermediate | 88.5% | Alternative solvent system |
| 3 | Catalytic hydrogenation or bromine hydrogenation of methoxy to hydroxy group on phenyl ring | 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine | 55% | Recrystallization from ethyl acetate |
These steps illustrate the construction of the piperazine ring with appropriate phenyl substitutions, which can be further functionalized to the amine derivative.
Alkylation to Attach Butan-1-amine Chain
The next key step involves alkylation of the piperazine nitrogen with a butan-1-amine or its protected derivatives. This can be achieved by reacting the piperazine intermediate with haloalkylamines or via amide coupling reactions.
- One approach uses 4-(4-phenylpiperazin-1-yl)butan-1-amine as a starting material for further derivatization.
- Amide bond formation with carboxylic acid derivatives (e.g., imidazo[1,2-a]pyridine-2-carboxylic acid) using coupling agents like BOP-Cl or HATU in the presence of triethylamine in dichloromethane has been demonstrated to yield related compounds.
Representative Reaction Conditions and Yields
| Compound | Reaction Type | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 4-(4-Phenylpiperazin-1-yl)butan-1-amine | Alkylation or amide coupling | BOP-Cl, triethylamine, carboxylic acid derivatives | CH2Cl2 | Room temperature, overnight | 15-44% (depending on derivative) | Purified by silica gel chromatography |
| 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine | Reduction of nitro to amine | Hydrogenation or bromine hydrogenation | THF | Room temperature, overnight | ~55% | Recrystallization from ethyl acetate |
Purification and Salt Formation
- The free base amine is typically converted to the hydrochloride salt by treatment with hydrogen chloride gas or HCl in an appropriate solvent (e.g., methanol or diethyl ether).
- This salt formation improves compound stability, crystallinity, and handling properties.
- Recrystallization from solvents such as methanol/diethyl ether is common to obtain pure hydrochloride salts with well-defined melting points.
Summary Table of Key Preparation Steps
| Step | Reaction | Key Reagents | Conditions | Yield | Product Form |
|---|---|---|---|---|---|
| 1 | Piperazine ring formation | N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline + p-methoxyaniline + NaOH | DMF or toluene, 100 °C, 24 h | ~87-88% | Substituted piperazine intermediate |
| 2 | Reduction of nitro to amine | Catalytic hydrogenation or bromine hydrogenation | THF, room temp, overnight | ~55% | Aminophenylpiperazine |
| 3 | Alkylation or amide coupling | Butan-1-amine derivatives + coupling agents (BOP-Cl, HATU) | CH2Cl2, room temp, overnight | 15-44% | 4-(4-Phenylpiperazin-1-yl)butan-1-amine derivatives |
| 4 | Salt formation | HCl gas or HCl in solvent | Room temp | Quantitative | Hydrochloride salt |
Research Findings and Observations
- The choice of solvent and base (NaOH) is critical for efficient ring formation and substitution reactions.
- Reaction temperature (generally around 100 °C) and time (24 hours) are optimized for maximum yield in piperazine formation.
- Reduction steps require controlled conditions to avoid over-reduction or side reactions.
- Amide coupling with BOP-Cl or HATU enables the attachment of diverse substituents to the butan-1-amine moiety, allowing structural diversification.
- Purification by recrystallization and chromatography is essential to achieve high purity.
- The hydrochloride salt form is preferred for pharmaceutical applications due to improved stability and solubility.
Q & A
Q. What are the optimal synthetic routes for 4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride, and how can yield and purity be maximized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between piperazine derivatives and halogenated butylamines. Key steps include:
- Precursor Selection : Use 4-phenylpiperazine and 1-chlorobutane derivatives for efficient substitution .
- Reaction Optimization : Employ Design of Experiments (DOE) to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios .
- Purification : Gradient elution via column chromatography (silica gel, methanol/dichloromethane) improves purity (>95%) .
- Yield Enhancement : Catalytic bases (e.g., K₂CO₃) and inert atmospheres reduce side reactions .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperazine N–CH₂– and butylamine chain signals) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 276.18) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration verification, if single crystals are obtainable .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for nucleophilic substitution or oxidation reactions .
- Reaction Path Search : Tools like GRRM or AFIR simulate reaction pathways, identifying energetically favorable intermediates .
- Solvent Effects : COSMO-RS models predict solvent interactions, guiding solvent selection for catalytic reactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?
Methodological Answer:
- Assay Standardization : Control variables like cell line selection (HEK-293 vs. HeLa), incubation time, and compound purity (>98% via HPLC) .
- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions .
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to isolate confounding factors (e.g., solvent DMSO concentration) .
Q. How can researchers design experiments to study the compound’s pharmacokinetic (PK) properties in preclinical models?
Methodological Answer:
- In Vitro ADME :
- Permeability : Caco-2 cell monolayers assess intestinal absorption .
- Metabolic Stability : Liver microsomes (human/rat) quantify CYP450-mediated degradation .
- In Vivo PK : Radiolabel the compound (¹⁴C) for tissue distribution studies in rodents, with LC-MS/MS quantification .
Q. What advanced separation techniques optimize purification of structurally similar impurities?
Methodological Answer:
- Chiral Chromatography : Resolve enantiomers using Chiralpak® columns (amylose-based) with hexane/isopropanol gradients .
- HPLC-MS Coupling : Hyphenated systems detect and isolate low-abundance impurities (e.g., N-oxide derivatives) .
Q. How can receptor binding studies elucidate the compound’s mechanism of action?
Methodological Answer:
- Radioligand Displacement Assays : Compete with [³H]spiperone for dopamine D2/D3 receptor binding .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptor active sites (e.g., piperazine-π stacking) .
- Functional Assays : Measure cAMP inhibition (for D2-like receptors) or calcium flux (for 5-HT receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
